(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
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Overview
Description
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, chlorobenzylsulfinyl, and methoxypyridinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their efficiency and environmental friendliness . This method uses a vitamin E derived surfactant, TPGS-750-M, in water to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing the activity of various enzymes involved in metabolic pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide stands out due to its combination of dichloro, chlorobenzylsulfinyl, and methoxypyridinyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13Cl3N2O3S |
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Molecular Weight |
419.7 g/mol |
IUPAC Name |
2,3-dichloro-3-[(4-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-12(8-20-13)21-16(22)14(18)15(19)25(23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
YHPGXJXWMDNSDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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